molecular formula C19H22N4O2S B4179899 N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide

N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide

Cat. No. B4179899
M. Wt: 370.5 g/mol
InChI Key: FJAPPODYOJIPAG-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. NPC is a piperazine derivative that has been synthesized through a multi-step process, and its unique structure and properties have led to its investigation as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes. N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of neurotransmitter systems. N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide is its unique structure, which has led to its investigation as a potential therapeutic agent and tool in scientific research. However, one limitation is the complexity of its synthesis, which may limit its widespread use in laboratory experiments. Additionally, the potential toxicity of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide and its effects on various cellular processes must be carefully considered when using it in laboratory experiments.

Future Directions

There are many potential future directions for the investigation of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide. One potential direction is the investigation of its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the investigation of its potential as a tool in the study of neurotransmitter systems and as a potential ligand for imaging studies is an area of ongoing research. Finally, the investigation of the potential toxicity of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide and its effects on various cellular processes is an important area for future research.

Scientific Research Applications

N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide has been investigated for its potential applications in various fields of scientific research. Its unique structure has led to investigations into its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarbothioamide has also been investigated for its potential as a tool in the study of neurotransmitter systems and as a potential ligand for imaging studies.

properties

IUPAC Name

N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-23(25)18-8-6-17(7-9-18)20-19(26)22-14-12-21(13-15-22)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAPPODYOJIPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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